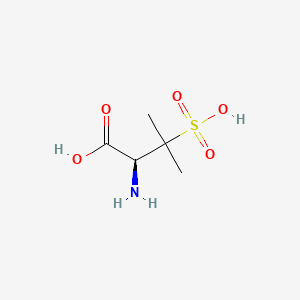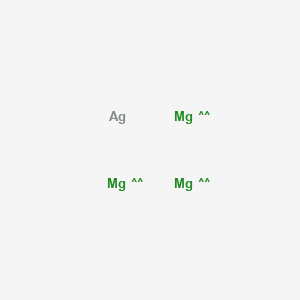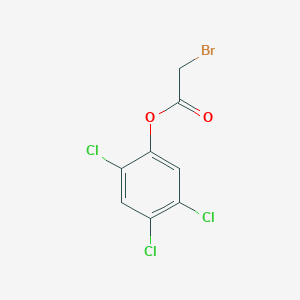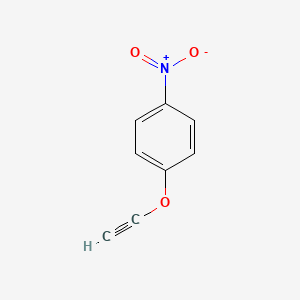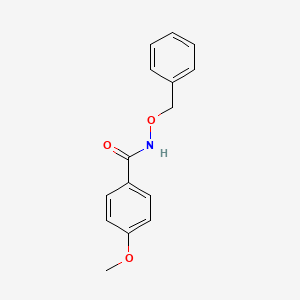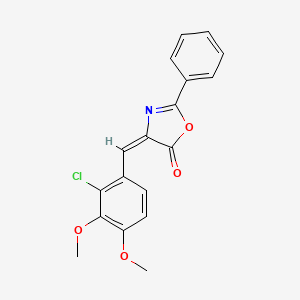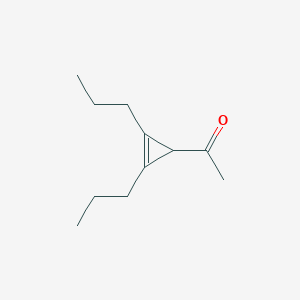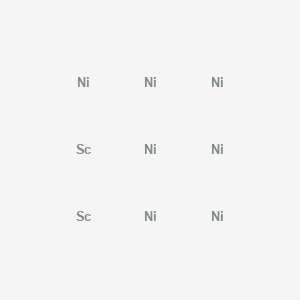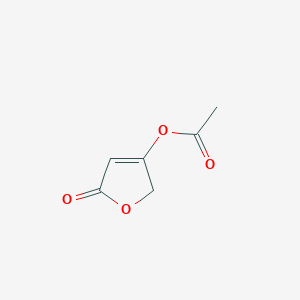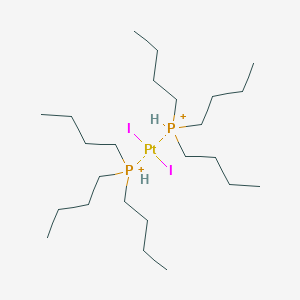
Diiodoplatinum;tributylphosphanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diiodoplatinum;tributylphosphanium is a coordination compound that consists of a platinum center coordinated to two iodine atoms and a tributylphosphine ligand
准备方法
Synthetic Routes and Reaction Conditions
Diiodoplatinum;tributylphosphanium can be synthesized through the reaction of platinum(II) iodide with tributylphosphine. The reaction typically occurs in an inert atmosphere to prevent oxidation of the phosphine ligand. The general reaction scheme is as follows:
PtI2+PBu3→PtI2(PBu3)
The reaction is usually carried out in a suitable solvent such as dichloromethane or toluene, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
化学反应分析
Types of Reactions
Diiodoplatinum;tributylphosphanium undergoes several types of chemical reactions, including:
Oxidation: The phosphine ligand can be oxidized to form phosphine oxide.
Substitution: The iodine atoms can be substituted with other ligands, such as chloride or bromide.
Reduction: The platinum center can be reduced to form lower oxidation state complexes.
Common Reagents and Conditions
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Substitution: Halide salts such as sodium chloride or sodium bromide are commonly used.
Reduction: Reducing agents like sodium borohydride or hydrazine are employed.
Major Products
Oxidation: Tributylphosphine oxide.
Substitution: Platinum complexes with different halide ligands.
Reduction: Lower oxidation state platinum complexes.
科学研究应用
Diiodoplatinum;tributylphosphanium has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.
Medicine: Explored for its use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that kill cancer cells.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
作用机制
The mechanism of action of diiodoplatinum;tributylphosphanium involves its interaction with biological molecules, particularly DNA. The platinum center can form covalent bonds with the nitrogen atoms in the DNA bases, leading to the formation of cross-links that inhibit DNA replication and transcription. This ultimately results in cell death, making it a potential anticancer agent.
相似化合物的比较
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug that forms similar DNA cross-links.
Oxaliplatin: Another platinum-based drug with a different ligand structure, used in cancer treatment.
Diazido platinum(IV) complexes: These complexes are designed for photoactivated chemotherapy and exhibit high stability and photocytotoxicity.
Uniqueness
Diiodoplatinum;tributylphosphanium is unique due to its specific ligand environment, which can influence its reactivity and stability. The presence of the tributylphosphine ligand can enhance its solubility in organic solvents and modify its electronic properties, making it distinct from other platinum-based compounds.
属性
CAS 编号 |
15390-94-0 |
|---|---|
分子式 |
C24H56I2P2Pt+2 |
分子量 |
855.5 g/mol |
IUPAC 名称 |
diiodoplatinum;tributylphosphanium |
InChI |
InChI=1S/2C12H27P.2HI.Pt/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2 |
InChI 键 |
SBHPEWRXFRFYOU-UHFFFAOYSA-N |
规范 SMILES |
CCCC[PH+](CCCC)CCCC.CCCC[PH+](CCCC)CCCC.I[Pt]I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[4-(Diethylamino)phenyl]-hydroxymethyl]naphthalene-1,4-dione](/img/structure/B14713790.png)
